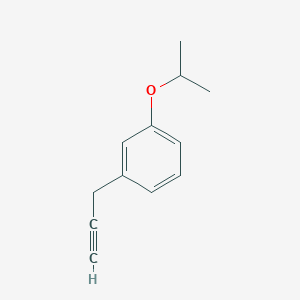
1-Isopropoxy-3-prop-2-ynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-3-prop-2-ynylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of an isopropoxy group and a prop-2-ynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-3-prop-2-ynylbenzene typically involves the reaction of substituted phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and an aprotic solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the phenoxide ion formed from the phenol derivative attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropoxy-3-prop-2-ynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for the oxidation of alkylbenzenes.
Substitution: Typical electrophiles used in substitution reactions include bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Applications De Recherche Scientifique
1-Isopropoxy-3-prop-2-ynylbenzene has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1-Isopropoxy-3-prop-2-ynylbenzene exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound binds to phosphatidylglycerol and cardiolipin in the bacterial membrane, leading to membrane damage and increased permeability .
Comparaison Avec Des Composés Similaires
1-Isopropoxy-3-prop-2-ynylbenzene can be compared with other similar compounds such as:
Prop-2-yn-1-ylbenzene: This compound lacks the isopropoxy group but shares the prop-2-ynyl group attached to the benzene ring.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a methoxy group instead of an isopropoxy group.
Uniqueness: The presence of both the isopropoxy and prop-2-ynyl groups in this compound makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-propan-2-yloxy-3-prop-2-ynylbenzene |
InChI |
InChI=1S/C12H14O/c1-4-6-11-7-5-8-12(9-11)13-10(2)3/h1,5,7-10H,6H2,2-3H3 |
Clé InChI |
UZWSBPVUULEDKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


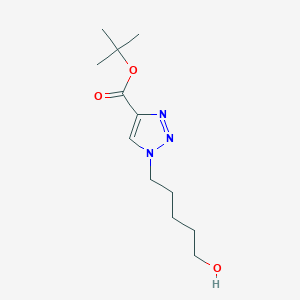
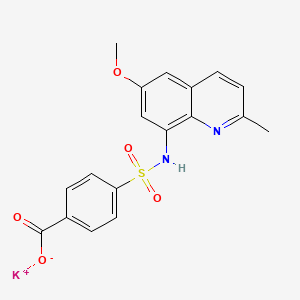

![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
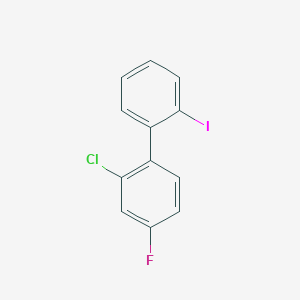
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
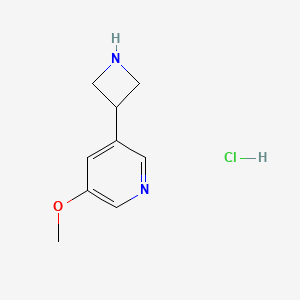
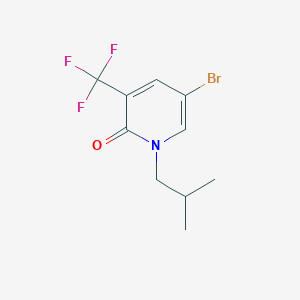
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
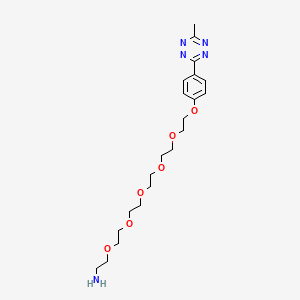
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
